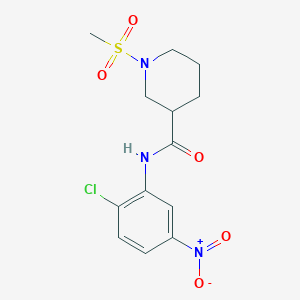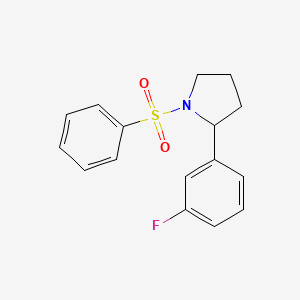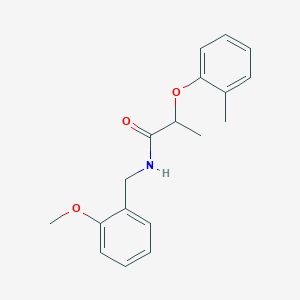
N-(2-chloro-5-nitrophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CNP-101 or CERC-501 and belongs to the class of piperidinecarboxamide derivatives. In
Applications De Recherche Scientifique
CNP-101 has been extensively studied for its potential therapeutic applications in various medical conditions. One of the major areas of research is its use in the treatment of anxiety and depression. CNP-101 has been shown to modulate the stress response system by inhibiting the release of corticotropin-releasing factor (CRF) in the brain. This mechanism of action has been found to reduce anxiety and depression-like behaviors in preclinical studies.
Another area of research is the use of CNP-101 in the treatment of drug addiction. CNP-101 has been shown to reduce drug-seeking behavior in animal models of addiction by blocking the reinforcing effects of drugs such as cocaine and alcohol. This suggests that CNP-101 may have potential as a therapeutic agent for the treatment of addiction.
Mécanisme D'action
The mechanism of action of CNP-101 involves the modulation of the stress response system in the brain. CNP-101 acts as a selective antagonist of the CRF type 1 receptor (CRF1R), which is involved in the regulation of the stress response. By blocking the CRF1R, CNP-101 inhibits the release of CRF in the brain, which reduces the stress response. This has been found to have therapeutic effects in various medical conditions, including anxiety, depression, and addiction.
Biochemical and Physiological Effects:
CNP-101 has been found to have various biochemical and physiological effects in preclinical studies. One of the major effects is the reduction of anxiety and depression-like behaviors, which is believed to be mediated by the modulation of the stress response system. CNP-101 has also been found to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a therapeutic agent for the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CNP-101 is its selectivity for the CRF1R, which reduces the potential for off-target effects. This makes it a valuable tool for studying the role of the stress response system in various medical conditions. However, one of the limitations of CNP-101 is its poor solubility in water, which can make it difficult to administer in vivo. This has led to the development of prodrugs and other analogs that have improved solubility and bioavailability.
Orientations Futures
There are several future directions for the research on CNP-101. One area of interest is the development of analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of CNP-101 in other medical conditions, such as post-traumatic stress disorder (PTSD) and chronic pain. Finally, the role of the stress response system in various medical conditions is still not fully understood, and further research is needed to elucidate the underlying mechanisms and identify potential therapeutic targets.
Propriétés
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O5S/c1-23(21,22)16-6-2-3-9(8-16)13(18)15-12-7-10(17(19)20)4-5-11(12)14/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJBCFUIPKUSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4649522.png)
![3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B4649529.png)
![3-methyl-5-{2-[3-(3-methylphenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4649534.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4649551.png)

![5-({2-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4649567.png)
![isopropyl 4,5-dimethyl-2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4649570.png)
![N-[1-[(butylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4649577.png)
![1-[4-(acetylamino)phenyl]-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4649601.png)
![methyl 5-methyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4649605.png)

![2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4649612.png)
![4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4649617.png)
![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4649630.png)